

The Stereochemistry of Arteannuin M: A Detailed Elucidation

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Compound of Interest

Compound Name: Arteannuin M

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An In-depth Guide for Researchers and Drug Development Professionals

Arteannuin M, a sesquiterpene isolated from *Artemisia annua*, belongs to the cadinane class of natural products. Its structural complexity, characterized by multiple stereocenters, has presented a significant challenge in its stereochemical assignment. This technical guide provides a comprehensive overview of the elucidation of the stereochemistry of **Arteannuin M**, focusing on the pivotal data and experimental methodologies that have definitively established its absolute and relative configuration.

Corrected Stereochemical Assignment and Absolute Configuration

Initial reports on the stereochemistry of **Arteannuin M** were later corrected through the first total synthesis of its enantiomer, (+)-**Arteannuin M**.^{[1][2][3]} This synthetic achievement unambiguously confirmed the relative configuration at the C4 position and revised the stereochemistry at the C5 position.^[2] Furthermore, by comparing the optical rotation of the synthetic (+)-enantiomer with that of the natural product, the absolute configuration of natural (-)-**Arteannuin M** was firmly established.^[2]

Quantitative Stereochemical Data

The primary quantitative data supporting the stereochemical assignment of **Arteannuin M** is its specific optical rotation. A comparison of the experimentally determined values for the natural

product and its synthetic enantiomer was crucial in defining the absolute configuration.

Compound	Specific Rotation ([α] _D)	Concentration (c)	Solvent
Natural (-)-Arteannuin M	-31.1°	1.25	CHCl ₃
Synthetic (+)-Arteannuin M	+34.1°	0.26	CH ₂ Cl ₂

Experimental Protocols

The definitive determination of **Arteannuin M**'s stereochemistry relied on a combination of total synthesis and spectroscopic analysis.

Total Synthesis of (+)-Arteannuin M

The enantioselective total synthesis of (+)-**Arteannuin M** was instrumental in correcting the initial stereochemical assignment.^{[1][2][3]} A key step in this synthesis was a tandem oxy-Cope/transannular ene reaction, which proceeded with a high degree of diastereoselectivity to construct the core bicyclic structure.^{[1][2][4][5]}

Key Stereocontrolled Reaction: Tandem Oxy-Cope/Ene Reaction

The synthesis commenced from (+)-limonene, establishing the initial stereocenter. A crucial step involved the formation of a 1,2-divinylcyclohexanol intermediate. This intermediate, upon heating, underwent a tandem oxy-Cope rearrangement followed by a transannular ene reaction. This concerted process efficiently constructed the cadinane framework with a high degree of stereocontrol, leading to a single detectable diastereoisomer.^[2] The stereochemical outcome was preserved from the starting material due to a preferred pseudoequatorial orientation of the functionalized alkyl chain in the reaction intermediate.^[5]

Spectroscopic Confirmation

The structure of the synthetic (+)-**Arteannuin M** was rigorously confirmed by comparing its spectroscopic data with that of the natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

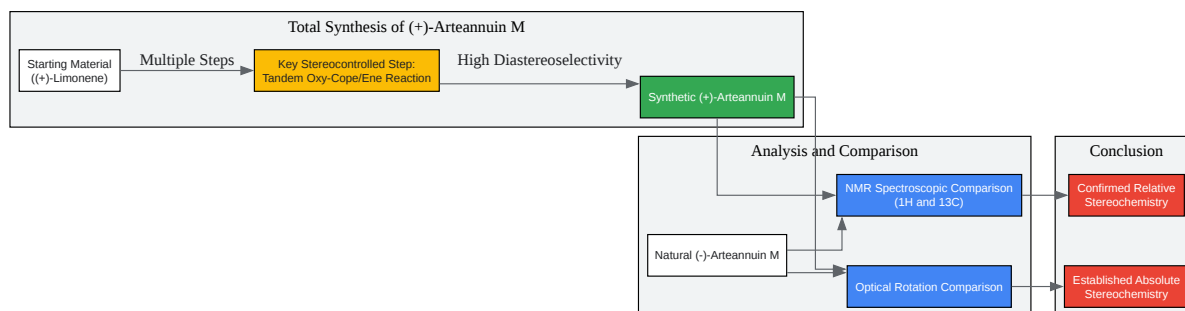
The ^1H and ^{13}C NMR spectra of the synthetic (+)-**Arteannuin M** were recorded at 500 MHz and 125 MHz, respectively, in CDCl_3 .^[2] These spectra were found to be identical to those of the natural (-)-**Arteannuin M**, confirming the relative configuration of all stereocenters in the synthetic product.^[2] The high level of stereocontrol in subsequent steps, such as the methylation to install the C11 methyl group, was also confirmed by NMR, showing the formation of a single β -isomer.^[2]

Mosher Ester Analysis

While not directly applied to **Arteannuin M** in the cited literature, the use of Mosher ester analysis was mentioned as a technique to confirm the stereochemistry of the 5-hydroxyl group in related arteannuins K, L, and M.^[6] This method involves the formation of diastereomeric esters with a chiral reagent (Mosher's acid) and subsequent analysis of their ^1H NMR spectra to determine the absolute configuration of the alcohol center.

Visualization of Stereochemical Elucidation

The following diagram illustrates the logical workflow that led to the definitive stereochemical assignment of **Arteannuin M**.



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Caption: Workflow for the stereochemical elucidation of **Arteannuin M**.

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